1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
Overview
Description
The compound "1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, benzylpiperazine derivatives have been synthesized and analyzed, which share the piperazine core with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves several steps, including bromination, reductive alkylation, and amination. For example, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is achieved through direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride . Another synthesis route involves α-bromination followed by amination without separation, yielding a product such as 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The structure of benzylpiperazine derivatives is typically elucidated using techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These techniques allow for the determination of the molecular structure and the confirmation of the synthesized compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for "1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine". However, the synthesis of similar compounds involves reactions such as bromination, reductive alkylation, and amination, which are crucial for constructing the piperazine core and attaching various substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques. For instance, the purity of seized designer benzylpiperazine was determined to be very high, and its mass spectroscopic data were obtained using liquid chromatography-mass spectroscopy (LC-MS/MS) with electrospray ionization (ESI) . Infrared (IR) spectroscopy and melting point analysis are also used to confirm the structure of synthesized products . These methods could be applied to determine the properties of the compound of interest.
Scientific Research Applications
Inhibition of 15-Lipoxygenase
- Synthesis of Derivatives for Inhibition of 15-Lipoxygenase : Research by Asghari et al. (2016) involved synthesizing derivatives of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine, which showed potential as inhibitors of 15-lipoxygenase. This enzyme is involved in the metabolism of fatty acids and is significant in various physiological and pathophysiological processes (Asghari et al., 2016).
Interaction Energy Evaluation
- Analysis of Intermolecular Interactions : Panini et al. (2014) studied the intermolecular interactions in derivatives of 1,2,4-triazoles, including 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine. They evaluated the interaction energy and the role of H-bonds in stabilizing molecular structures, which is important in understanding how these compounds interact at the molecular level (Panini et al., 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Agent Synthesis : In a study by Al‐Azmi and Mahmoud (2020), novel derivatives of 1,2,4-triazoles were synthesized and evaluated for their antimicrobial activities. These compounds, including 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine derivatives, were tested against various microbial strains, showing significant antimicrobial potential (Al‐Azmi & Mahmoud, 2020).
Chemical Synthesis and Characterization
- Facile Synthesis of Novel Derivatives : Research on the chemical synthesis of various derivatives of 1,2,4-triazoles, including 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine, has been conducted to create novel compounds for potential pharmacological applications. These studies often involve characterizing the synthesized compounds using various spectroscopic methods (Mishriky & Moustafa, 2013).
Tuberculostatic Activity
- Tuberculostatic Activity Evaluation : Foks et al. (2004) synthesized derivatives of 1,2,4-triazoles, which include 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine. These compounds were tested for their tuberculostatic activity, providing insights into their potential use in treating tuberculosis (Foks et al., 2004).
Corrosion Inhibition
- Copper Corrosion Inhibition in Chloride Environments : Kozaderov et al. (2019) investigated the use of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine derivatives as corrosion inhibitors. These compounds were found effective in reducing copper corrosion in chloride environments, which is vital for protecting industrial materials (Kozaderov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN5/c1-12-3-5-14(6-4-12)8-10-7(9)11-13(8)2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDABQQWTQCHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NN2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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